molecular formula C14H14N2O2 B11712141 Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- CAS No. 109392-88-3

Pyrrolidine, 1-(4-nitro-1-naphthalenyl)-

Cat. No.: B11712141
CAS No.: 109392-88-3
M. Wt: 242.27 g/mol
InChI Key: FLUWUUPEIABQQO-UHFFFAOYSA-N
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Description

Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is a compound that features a pyrrolidine ring attached to a naphthalene moiety with a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- typically involves the reaction of pyrrolidine with 4-nitro-1-naphthaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Types of Reactions:

    Oxidation: The nitro group in Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- can undergo reduction reactions to form amino derivatives.

    Reduction: The compound can be reduced using common reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is often used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed:

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted naphthalene derivatives depending on the electrophile used.

Scientific Research Applications

Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The pyrrolidine ring may also contribute to the compound’s binding affinity to certain proteins or enzymes, influencing its activity.

Comparison with Similar Compounds

    Pyrrolidine: A simple nitrogen-containing heterocycle with various biological activities.

    Naphthalene Derivatives: Compounds with a naphthalene core that exhibit diverse chemical and biological properties.

    Nitro Compounds: Molecules containing nitro groups that are known for their reactivity and potential biological activities.

Uniqueness: Pyrrolidine, 1-(4-nitro-1-naphthalenyl)- is unique due to the combination of a pyrrolidine ring and a nitro-substituted naphthalene moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

109392-88-3

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

1-(4-nitronaphthalen-1-yl)pyrrolidine

InChI

InChI=1S/C14H14N2O2/c17-16(18)14-8-7-13(15-9-3-4-10-15)11-5-1-2-6-12(11)14/h1-2,5-8H,3-4,9-10H2

InChI Key

FLUWUUPEIABQQO-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=C(C3=CC=CC=C32)[N+](=O)[O-]

Origin of Product

United States

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